molecular formula C15H13NO3 B14287829 1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene CAS No. 125038-81-5

1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene

Katalognummer: B14287829
CAS-Nummer: 125038-81-5
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: LWNKCBXQZWPEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a nitrophenoxy methyl group

Vorbereitungsmethoden

The synthesis of 1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene typically involves several steps. One common method includes the following steps:

    Etherification: The formation of an ether bond between the nitrophenol and benzyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Analyse Chemischer Reaktionen

1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Addition: The vinyl group can participate in addition reactions, such as hydrogenation to form the corresponding ethyl derivative.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions. These interactions can modulate the activity of biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene can be compared with similar compounds such as:

    1-Ethenyl-4-methylbenzene: Lacks the nitrophenoxy group, resulting in different chemical properties and reactivity.

    1-Methyl-4-(4-nitrophenoxy)benzene: Contains a methyl group instead of a vinyl group, leading to different reactivity and applications.

    1-Ethenyl-4-ethylbenzene:

The uniqueness of this compound lies in its combination of a vinyl group and a nitrophenoxy group, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

125038-81-5

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

1-ethenyl-4-[(4-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C15H13NO3/c1-2-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18/h2-10H,1,11H2

InChI-Schlüssel

LWNKCBXQZWPEFP-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.